molecular formula C21H14F3N3O2 B2961996 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 321998-67-8

1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B2961996
CAS-Nummer: 321998-67-8
Molekulargewicht: 397.357
InChI-Schlüssel: SDNNHEOBMOKTHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole ( 321998-67-8) is a synthetically produced pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, widely recognized for their diverse and potent biological activities . As a trisubstituted pyrazole, this compound serves as a valuable chemical scaffold for the development of novel bioactive molecules. The core pyrazole structure is a key pharmacophore in many commercially available drugs and investigational compounds, known to exhibit a broad spectrum of biological properties including antimicrobial, anti-inflammatory, and anticancer activities . Specifically, derivatives containing the trifluoromethyl group, such as this compound, are often explored for their enhanced metabolic stability and binding affinity in biological systems. Research into similar pyrazole compounds has demonstrated potent antioxidant effects, with the ability to inhibit reactive oxygen species (ROS) production and lipid peroxidation in cellular models, suggesting potential applications in studying oxidative stress-related pathways . Furthermore, certain trisubstituted pyrazole analogs have shown promising antiproliferative activity against various cancer cell lines, making them interesting candidates for oncological research . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can source this compound from multiple suppliers, with available purities ranging from >90% to 98% and in various quantities from milligram to gram scales .

Eigenschaften

IUPAC Name

1-(4-methylphenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c1-13-6-9-15(10-7-13)26-12-18(20(25-26)21(22,23)24)17-11-8-14-4-2-3-5-16(14)19(17)27(28)29/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNNHEOBMOKTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole is a compound characterized by a pyrazole core with various substituents that contribute to its unique chemical and biological properties. This article delves into the biological activities associated with this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H14F3N3O2, with a molecular weight of 403.34 g/mol. The presence of the trifluoromethyl group and nitronaphthyl moiety enhances its potential for various biological interactions.

Structural Features

FeatureDescription
Core StructurePyrazole
Substituents4-Methylphenyl, 1-Nitro-2-naphthyl, Trifluoromethyl
Molecular Weight403.34 g/mol
CAS Number321998-67-8

Biological Activities

Research indicates that pyrazole derivatives, including this specific compound, exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar in structure to 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole have demonstrated significant antibacterial and antifungal activities .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in inflammation pathways. For example, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

Recent studies highlight the anticancer potential of pyrazole derivatives. The compound's structural features may facilitate interactions with various cancer-related targets, leading to cytotoxic effects against different cancer cell lines. For instance, in vitro studies have indicated that similar compounds exhibit selective cytotoxicity against human cervical and colon adenocarcinoma cell lines .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar pyrazole compounds:

  • Study on Anti-inflammatory Activity :
    • A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects.
    • The most potent compound exhibited an IC50 value of 54.65 μg/mL against COX enzymes, demonstrating significant anti-inflammatory activity .
  • Anticancer Activity Evaluation :
    • Research involving a panel of cancer cell lines revealed that certain pyrazole derivatives had IC50 values ranging from 60 to 90 μM against various cancer types, including breast and lung cancer .
  • Antimicrobial Testing :
    • A comparative study showed that structurally similar compounds inhibited bacterial growth effectively, suggesting potential use in treating infections .

Discussion

The unique structural characteristics of 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole contribute significantly to its biological activity. The combination of the trifluoromethyl group and nitronaphthyl substitution enhances its interaction with biological targets, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a pyrazole core that is substituted at different positions by a methylphenyl group, a nitronaphthyl group, and a trifluoromethyl group. The presence of these substituents gives it unique chemical properties and potential biological activities.

Applications
The unique properties of 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole make it suitable for various applications:

  • Scientific Research The chemical compound is a versatile material that is used in scientific research.
  • Biological activities Research indicates that pyrazole derivatives exhibit a range of biological activities. Pyrazolines are a class of heterocyclic compounds with biological activities and are quite stable .
  • Drug design Bioisosteres, like 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole, have application in drug discovery as a design concept that has demonstrated utility as an approach to solving a range of problems that affect candidate optimization, progression, and durability .

Structural Similarity
Several compounds share structural similarities with 1-(4-methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoleChlorine instead of methyl groupAntimicrobialLacks naphthyl substitution
3-(trifluoromethyl)-5-methylpyrazoleMethyl at position 5AnticancerSimpler structure
1-(4-fluorophenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazoleFluorine instead of methyl groupAnti-inflammatoryDifferent halogen substitution

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
1-(4-Methylphenyl)-4-(1-nitro-2-naphthyl)-3-(trifluoromethyl)-1H-pyrazole 1: 4-MePh; 3: CF₃; 4: 1-NO₂-2-naphthyl ~434.34* Hypothesized applications in drug discovery (e.g., COX-2 inhibition, kinase modulation) -
5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole (Celecoxib Impurity III) 1: H; 3: CF₃; 5: 4-MePh 242.22 Identified as an impurity in celecoxib synthesis; lacks nitro-naphthyl group
1-(4-Methoxyphenyl)-3-CF₃-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1: 4-MeOPh; 3: CF₃; 5: 3,4,5-triMeOPh 408.37 Crystallographic data (P-1 space group); electron-donating methoxy groups enhance solubility
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole 1: H; 3: CF₃; 4: Ph 212.18 Basic scaffold; used in ligand design for metal coordination studies
4-Nitro-1-(2-(3-CF₃-1H-pyrazol-1-yl)ethyl)-1H-pyrazole 1: ethyl-CF₃-pyrazole; 4: NO₂ 275.19 Nitro group at position 4; potential radiosynthesis applications (e.g., PET tracers)

*Calculated based on formula C₂₂H₁₆F₃N₃O₂.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The nitro-naphthyl group in the target compound distinguishes it from simpler analogs like Celecoxib Impurity III . Nitro groups are known to enhance binding affinity in COX-2 inhibitors (e.g., celecoxib derivatives) but may increase toxicity risks . The trifluoromethyl group is a common feature across analogs, improving metabolic stability and membrane permeability .

Bulky substituents like the 2-naphthyl group may restrict rotational freedom, influencing conformational stability and target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step routes, such as Ullmann coupling (for aryl-naphthyl linkage) or nucleophilic substitution (for nitro group introduction), as seen in analogs .
  • describes the synthesis of a methoxy-substituted pyrazole via Cu-catalyzed cross-coupling, suggesting similar methods could apply to the target compound .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazole core in this compound?

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid systems. For trifluoromethyl group introduction, nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions is common. Bromination at the 4-position can be achieved using NaH and methyl iodide in DMF . The nitro-naphthyl group may require nitration of naphthalene precursors followed by Suzuki-Miyaura coupling, though reaction conditions (temperature, catalyst) must be optimized to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign proton environments, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in 19F NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻).
  • X-ray crystallography (SHELX) : Resolve structural ambiguities, especially for nitro group orientation and π-π stacking interactions in the naphthyl moiety .
  • IR spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Contradictions often arise from regioisomers or varying crystal packing. Strategies include:

  • HPLC-MS purity analysis : Detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Variable-temperature NMR : Resolve overlapping signals caused by dynamic rotational barriers in the nitro-naphthyl group .
  • Single-crystal XRD : Compare unit cell parameters across batches to confirm structural consistency .

Q. What computational approaches predict the compound's reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites, particularly at the nitro group (susceptible to reduction) and trifluoromethyl moiety (electron-withdrawing effects) .
  • Molecular docking (AutoDock Vina) : Model interactions with targets like COX-2, leveraging homology models based on PDB entries (e.g., 3LN1) to assess binding affinity .

Q. How can crystallization conditions be optimized for XRD studies?

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. nonpolar (toluene, hexane) solvents to modulate nucleation rates.
  • Vapor diffusion : Use 1:1 THF/water mixtures for slow crystallization, minimizing disorder in the nitro-naphthyl group .
  • Cryoprotection : Add 20% glycerol to prevent ice formation during data collection at 100 K .

Q. What strategies improve solubility for in vitro assays without structural modification?

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) to maintain compound integrity while avoiding cellular toxicity.
  • Cyclodextrin inclusion complexes : Employ β-cyclodextrin (10–20 mM) to encapsulate hydrophobic regions (e.g., naphthyl group) .
  • Nanoemulsions : Formulate with Tween-80 and soybean oil (1:1 ratio) to enhance aqueous dispersion .

Methodological Notes

  • SHELX refinement : Always validate hydrogen bonding networks (e.g., C–H···O interactions) using PLATON to ensure structural accuracy .
  • Biological activity assays : For COX-2 inhibition, use recombinant enzyme assays (Cayman Chemical Kit #701080) with celecoxib as a positive control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.